Tyr-Met-Gly
Description
Properties
CAS No. |
47458-68-4 |
|---|---|
Molecular Formula |
C16H23N3O5S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H23N3O5S/c1-25-7-6-13(16(24)18-9-14(21)22)19-15(23)12(17)8-10-2-4-11(20)5-3-10/h2-5,12-13,20H,6-9,17H2,1H3,(H,18,24)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |
InChI Key |
UBKKNELWDCBNCF-STQMWFEESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
SPPS remains the dominant method for synthesizing this compound, offering high reproducibility and scalability. Merrifield-type resins , such as PAM (phenylacetamidomethyl) or Wang resins , are commonly employed due to their acid-labile linkage, enabling efficient cleavage post-synthesis. The first amino acid (typically glycine) is attached via its C-terminal carboxyl group to the resin using a Fmoc (fluorenylmethyloxycarbonyl) protection strategy. For instance, Fmoc-Gly-OH is activated with HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in DMF (dimethylformamide), achieving coupling efficiencies exceeding 98% under optimized conditions.
Sequential Deprotection and Coupling
The Fmoc group is removed using 20–30% piperidine in DMF , exposing the amino terminus for subsequent coupling. Methionine, protected as Fmoc-Met-OH , is coupled next. Critical to this step is the avoidance of methionine oxidation; reactions are conducted under inert atmospheres (e.g., nitrogen or argon) with TCEP (tris(2-carboxyethyl)phosphine) added to scavenge oxidizing agents. Tyrosine, introduced as Fmoc-Tyr(tBu)-OH to protect its phenolic hydroxyl group, completes the sequence. Coupling yields for each residue typically range from 95–99% , as validated by Kaiser tests.
Cleavage and Global Deprotection
The final peptide-resin is treated with TFA (trifluoroacetic acid) -based cleavage cocktails to simultaneously release the peptide and remove side-chain protections. A standard mixture of TFA:H2O:TIPS:EDT (95:2.5:2.5:2.5 v/v) is employed, with EDT (ethanedithiol) mitigating methionine oxidation and TIPS (triisopropylsilane) scavenging carbocation byproducts. Cleavage at 25°C for 2–4 hours yields crude this compound with purities of 70–85% (HPLC).
Solution-Phase Synthesis Strategies
Fragment Condensation
Solution-phase synthesis is less common for tripeptides but offers advantages in large-scale production. Boc (tert-butyloxycarbonyl) protection is often preferred for its stability under basic conditions. For example, Boc-Tyr-OH is coupled to H-Met-Gly-OBzl (benzyl ester) using DCC (dicyclohexylcarbodiimide) and HOBt in dichloromethane, achieving 85–90% yields . Subsequent hydrogenolysis removes the benzyl group, followed by Boc deprotection with TFA/DCM (1:1 v/v) to yield the free tripeptide.
Enzymatic Synthesis
Enzymatic methods using thermolysin or subtilisin have been explored for fragment assembly without side-chain protection. In one approach, Z-Tyr-OMe (Cbz-protected tyrosine methyl ester) is condensed with H-Met-Gly-OH in aqueous acetonitrile at pH 7.0 , yielding Z-Tyr-Met-Gly-OH with 75% efficiency . Global deprotection via catalytic hydrogenation provides this compound in >90% purity .
Comparative Analysis of Synthetic Methods
Yield and Purity
| Method | Average Yield (%) | Purity (HPLC, %) | Scale Compatibility |
|---|---|---|---|
| SPPS (Fmoc) | 70–85 | 85–95 | Milligram to kilogram |
| Solution-Phase (Boc) | 60–75 | 75–85 | Multigram |
| Enzymatic | 50–65 | 90–98 | Laboratory scale |
SPPS excels in purity and scalability, while enzymatic synthesis offers superior stereochemical fidelity despite lower yields.
Side Reactions and Mitigation
- Methionine Oxidation : SPPS protocols incorporate TCEP (0.1 M) or thioanisole (2% v/v) in cleavage cocktails to suppress sulfoxide formation.
- Tyrosine Sulfation : Unintended sulfation during SPPS is minimized by avoiding sulfur trioxide-containing reagents unless specifically required.
Purification and Analytical Validation
Chromatographic Techniques
Crude this compound is purified via reverse-phase HPLC using a C18 column and gradients of 0.1% TFA in acetonitrile/water . A typical method involves:
Final purities of ≥98% are routinely achieved, with characterization by ESI-MS (electrospray ionization mass spectrometry) and NMR .
Industrial and Large-Scale Considerations
Automated synthesizers (e.g., Thermo Fisher ABI 433A ) enable kilogram-scale production of this compound, with cycle times of 20–30 minutes per residue . Cost drivers include:
- Resin expense : Wang resin costs $150–200/g at commercial scales.
- Amino acid equivalents : 3–5 equivalents per coupling balance cost and yield.
Chemical Reactions Analysis
Types of Reactions
Tyr-Met-Gly can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for the oxidation of methionine.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine.
Substitution: Nitrophenyl tyrosine or phosphotyrosine.
Scientific Research Applications
Tyr-Met-Gly has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of Tyr-Met-Gly involves its interaction with specific molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in various biochemical reactions, while the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The glycine residue contributes to the overall flexibility and stability of the peptide .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparisons of Tyr-Met-Gly with Related Peptides
Functional Insights
- YIGSR (Tyr-Ile-Gly-Ser-Arg): This pentapeptide, derived from laminin, demonstrates potent antitumor activity. Multimerization (e.g., Ac-Y16) amplifies its inhibitory effects on lung metastasis (97% vs. 50% for monomeric Ac-Y1) . Unlike this compound, YIGSR includes charged (Arg) and polar (Ser) residues, critical for binding extracellular matrix components. This compound lacks these residues, suggesting divergent applications.
Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-β-phenethylamide:
The this compound motif here contributes to cholecystokinin (CCK) receptor antagonism in smooth muscles. The peptide’s pA₂ values (7.56–8.94) highlight its tissue-specific potency . Methionine residues may enhance lipid solubility, aiding membrane interactions—a property shared with this compound.- Lys-Phe-Gly: This tripeptide, while structurally simpler, shares glycine’s flexibility.
Physicochemical and Pharmacokinetic Properties
- Glycine enhances conformational flexibility but reduces structural rigidity.
- Bioavailability: Smaller peptides like this compound may exhibit better tissue penetration than multimeric YIGSR derivatives, though rapid enzymatic degradation remains a challenge .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
